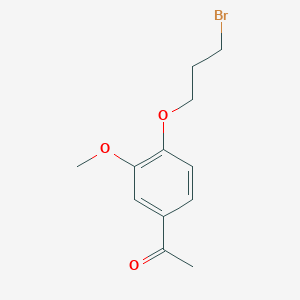

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

Descripción general

Descripción

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is an organic compound with a molecular formula of C12H15BrO3. This compound is characterized by the presence of a bromopropoxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethanone group. It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone typically involves the reaction of 3-methoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-bromopropoxy-3-methoxybenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone undergoes various chemical reactions including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ethanone group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products:

- Substitution reactions yield products like 1-(4-(3-azidopropoxy)-3-methoxyphenyl)ethanone.

- Oxidation reactions yield products like 1-(4-(3-bromopropoxy)-3-methoxybenzaldehyde).

- Reduction reactions yield products like 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanol.

Aplicaciones Científicas De Investigación

Synthesis of Psychotropic Agents

One of the primary applications of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is in the synthesis of iloperidone, an atypical antipsychotic medication. Iloperidone is used in the treatment of schizophrenia and has been shown to have a favorable side effect profile compared to other antipsychotics. The compound serves as a key intermediate in the multi-step synthesis of iloperidone, highlighting its importance in pharmaceutical research and development .

Medicinal Chemistry Studies

Research has indicated that derivatives of this compound exhibit potential pharmacological activities. Studies focusing on structure-activity relationships (SAR) have demonstrated that modifications to the bromopropoxy and methoxy groups can significantly influence biological activity, making it a valuable compound for medicinal chemists seeking to develop new therapeutic agents.

Case Study 1: Iloperidone Synthesis

In a study published by Solanki et al., this compound was utilized as an intermediate in the synthesis of iloperidone. The researchers reported high yields and purity levels, demonstrating the compound's effectiveness as a building block in complex organic syntheses. The study emphasized the importance of optimizing reaction conditions to enhance yield and minimize by-products .

Case Study 2: Structure-Activity Relationship Analysis

Another research effort focused on modifying the structure of this compound to explore its pharmacological potential. By altering substituents on the phenyl ring, researchers were able to identify derivatives with enhanced binding affinity for dopamine receptors, suggesting that this compound could lead to novel antipsychotic agents with improved efficacy .

Mecanismo De Acción

The mechanism of action of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone involves its interaction with various molecular targets. The bromopropoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

- 1-(4-(3-Bromopropoxy)-3-methylphenyl)ethanone

- 1-(4-(3-Bromopropoxy)-3-chlorophenyl)ethanone

- 1-(4-(3-Bromopropoxy)-3-hydroxyphenyl)ethanone

Comparison: 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Actividad Biológica

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a bromopropoxy group and a methoxyphenyl moiety. Its molecular formula is C12H15BrO3, which suggests potential interactions with biological targets due to the presence of halogen and ether functionalities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing bromine atoms often show enhanced antibacterial activity against various pathogens. A study reported that similar compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 125 µg/mL .

Anticancer Potential

The anticancer properties of related compounds have been explored extensively. For example, studies have shown that certain derivatives can induce apoptosis in cancer cell lines, evidenced by DNA fragmentation and morphological changes in cells treated with these compounds. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Target Interaction : The bromine atom is believed to enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation and cancer progression .

Case Studies

- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated that this compound exhibited a notable antibacterial effect against Gram-positive bacteria, supporting its potential use in therapeutic applications .

- Anticancer Evaluation : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer activity. The compound induced apoptosis characterized by increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways .

Data Tables

Propiedades

IUPAC Name |

1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISSKLNYXVTSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593433 | |

| Record name | 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3245-49-6 | |

| Record name | 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone in the synthesis of iloperidone?

A1: this compound (compound 7 in the study) serves as a crucial alkylating agent in the synthesis of iloperidone []. It reacts with the key intermediate (Z)-4-(2,4-difluorobenzoyl)piperidine oxime (compound 2) in a crucial alkylation step. This reaction is followed by a cyclization, ultimately leading to the formation of iloperidone. The researchers were able to synthesize compound 7 with a high purity of 99.0%, contributing to the overall efficiency and yield of the iloperidone synthesis.

Q2: The study highlights the use of methyl isopropyl ketone (MIPK) as a solvent. What are the advantages of using MIPK in this specific step of the synthesis?

A2: The study emphasizes that MIPK is a low-toxicity Class IV solvent []. Utilizing such a solvent in the alkylation and cyclization steps involving this compound aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. This choice of solvent demonstrates the researchers' efforts towards developing a safer and environmentally responsible synthetic route for iloperidone.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.